Polymixin E1

描述

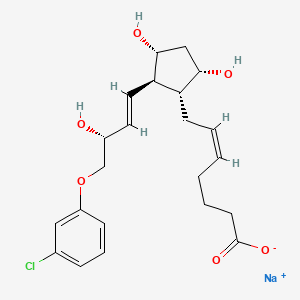

Polymixin E1, also known as Colistin A, is a vital antibiotic used for the treatment of multiresistant Gram-negative ESKAPE pathogen infections . It is a major constituent of the cationic lipopeptide antibiotic colistin, originally isolated from B. polymyxa . It is active against P. aeruginosa and E. coli .

Synthesis Analysis

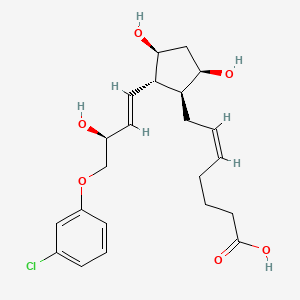

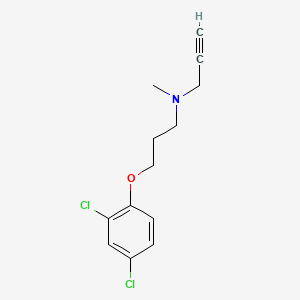

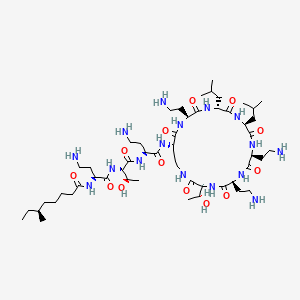

Polymixin E1 is a mixture of related decapeptides, polymyxin E1 (colistin A) and polymyxin E2 (colistin B). These have a general structure composed of a cyclic heptapeptide moiety and a side chain acylated at the N-terminus by a fatty acid . Two strategies were developed to synthesize the acylated cyclic peptides known as polymyxins .

Molecular Structure Analysis

Polymixin E1 has a general structure composed of a cyclic heptapeptide moiety and a side chain acylated at the N-terminus by a fatty acid . The structure of polymyxin E1 is concluded to be (I; R = (+) 6-methyloctanoyl, X = D -Leu) and is therefore identical with that of colistin A .

Physical And Chemical Properties Analysis

Polymixin E1 is limited by their high nephrotoxicity and neurotoxicity, as well as their poor permeability and absorption in the gastrointestinal tract . Topical administration of polymyxins is limited by their low activity due to their susceptibility to environmental conditions (hydrolysis, oxidation) and the wound environment (pH, proteolysis), in addition to their minimal residence time .

科学研究应用

1. Treatment of Multiresistant Gram-Negative ESKAPE Pathogen Infections

- Application Summary : Polymyxins, including Polymyxin E1, are vital antibiotics for the treatment of multiresistant Gram-negative ESKAPE pathogen infections . These infections are caused by bacteria such as Acinetobacter, Pseudomonas, and various Enterobacteriaceae (including Klebsiella, Escherichia coli, and Serratia), which can cause severe lethal infections .

- Methods of Application : The clinical value of Polymyxin E1 is limited by its high nephrotoxicity and neurotoxicity, as well as its poor permeability and absorption in the gastrointestinal tract . To overcome these limitations, various polymyxin delivery systems have been developed to improve polymyxin bioavailability and reduce drug toxicity through targeted and controlled release . These systems include polymer particles, liposomes, and conjugates for oral, inhalation, and parenteral delivery, and gels, polymer fibers, and membranes for topical administration .

- Results or Outcomes : The application of these systems protects polymyxin molecules from the negative effects of both physiological and pathological factors while achieving higher concentrations at the target site and reducing dosage and toxicity .

2. Biosynthesis of Polymyxin E1 and E2

- Application Summary : Polymyxin E1, along with Polymyxin E2, is produced by a fermentation process of the natural producer Paenibacillus polymyxa var colistinus . The biosynthesis of these compounds is coded by nonribosomal peptide synthetases (NRPS) .

- Methods of Application : The biosynthesis pathway of Polymyxin E1 and E2 involves a genomic library construction to identify the gene cluster responsible for the biosynthesis of polymyxins . The selection of the clones harbouring the sequences of interest is obtained by a simple PCR-based screening .

- Results or Outcomes : The identification and characterization of the biosynthesis pathway of Polymyxin E1 and E2 provide insightful information that might contribute to future drug developments in this group of antibiotics .

3. Drug Delivery Systems

- Application Summary : Polymyxin E1 is used in various drug delivery systems to improve bioavailability and reduce drug toxicity through targeted and controlled release . These systems are designed to protect polymyxin molecules from the negative effects of both physiological and pathological factors while achieving higher concentrations at the target site and reducing dosage and toxicity .

- Methods of Application : The most suitable systems for improving oral, inhalation, and parenteral polymyxin delivery are polymer particles, liposomes, and conjugates . For topical administration of polymyxin for the treatment of infected wounds and burns, gels, polymer fibers, and membranes are used .

- Results or Outcomes : The application of these systems has shown to improve the properties of polymyxin, which is of great interest to researchers who are focused on developing antimicrobial drugs that show increased efficacy and safety .

4. Resistance Emergence and Potential Solutions

- Methods of Application : The resistance to polymyxins arises primarily by the modification of the lipopolysaccharides (LPS) in the outer membrane (OM) . The LPS modification pathways are largely regulated by the bacterial two-component signal transduction (TCS) systems .

- Results or Outcomes : Targeting or modulating the TCS signalling mechanisms can be pursued as an alternative to treat the infections caused by polymyxin-resistant MDR pathogens .

5. Quantitation in Human Plasma

- Application Summary : A novel LC-MS/MS method has been developed for the quantitation of Polymyxin E1 (colistin A) and Polymyxin E2 (colistin B) in human plasma .

- Methods of Application : The method involves the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the accurate and sensitive detection and quantification of Polymyxin E1 and E2 in human plasma .

- Results or Outcomes : This method provides a reliable tool for the therapeutic drug monitoring of Polymyxin E1 and E2, which is crucial for optimizing dosage regimens and improving therapeutic efficacy .

6. Nanomedicine-Based Forms of Antimicrobial Drugs

- Application Summary : Polymyxin E1 is used in the development of nanomedicine-based forms of existing antimicrobial drugs to control multidrug resistance of microorganisms . This is an alternative strategy to the synthesis of new drugs .

- Methods of Application : The development of nanomedicine-based forms of antimicrobial drugs involves the conjugation or encapsulation of antibiotics in polymer and lipid systems for oral administration . This allows control of the site of release, protects drugs from the aggressive environment of the gastrointestinal tract, and improves intestinal permeability and absorption .

- Results or Outcomes : The application of these systems has shown to improve the properties of polymyxin, which is of great interest to researchers who are focused on developing antimicrobial drugs that show increased efficacy and safety .

7. Genetic Regulatory Mechanism for Resistance Emergence

- Application Summary : Polymyxin E1 is used in the study of the genetic regulatory mechanism responsible for the emergence of resistance . This review aims to update our current understanding in the field and suggest possible solutions that can be pursued for future antibiotic development .

- Methods of Application : The resistance to polymyxins arises primarily by the modification of the lipopolysaccharides (LPS) in the outer membrane (OM) . The LPS modification pathways are largely regulated by the bacterial two-component signal transduction (TCS) systems . Therefore, targeting or modulating the TCS signalling mechanisms can be pursued as an alternative to treat the infections caused by polymyxin-resistant MDR pathogens .

- Results or Outcomes : This aspect of research provides insightful information on colistin biosynthesis and might contribute to future drug developments in this group of antibiotics .

未来方向

There is a great interest in developing various polymyxin delivery systems that improve polymyxin bioavailability and reduce drug toxicity through targeted and controlled release . The most suitable systems for improving oral, inhalation, and parenteral polymyxin delivery are polymer particles, liposomes, and conjugates, while gels, polymer fibers, and membranes are attractive materials for topical administration of polymyxin for the treatment of infected wounds and burns .

属性

IUPAC Name |

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H100N16O13/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77)/t30-,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJYMJULXQKGMM-HHAJOKTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H100N16O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049079 | |

| Record name | Colistin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1169.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Colistin A | |

CAS RN |

7722-44-3 | |

| Record name | Colistin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colistin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLISTIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/500HI50Z9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。